molecular formula C8H10O B6284110 1,2,3,4,5,6-hexahydropentalen-1-one CAS No. 10515-92-1

1,2,3,4,5,6-hexahydropentalen-1-one

Cat. No.: B6284110
CAS No.: 10515-92-1
M. Wt: 122.2
InChI Key:
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4,5,6-Hexahydropentalen-1-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the compound can be prepared by the acid-catalyzed cyclization of 1,6-diketones. Another method involves the use of transition metal catalysts to facilitate the formation of the bicyclic structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5,6-Hexahydropentalen-1-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced products.

    Substitution: The hydrogen atoms on the bicyclic ring can be substituted with different functional groups through various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1,2,3,4,5,6-Hexahydropentalen-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,2,3,4,5,6-hexahydropentalen-1-one exerts its effects depends on the specific reactions it undergoes. In general, the compound’s reactivity is influenced by the presence of the ketone functional group and the strain in the bicyclic ring system. These factors make it a versatile intermediate in various chemical transformations.

Comparison with Similar Compounds

1,2,3,4,5,6-Hexahydropentalen-1-one can be compared with other bicyclic ketones, such as:

    Bicyclo[2.2.1]heptan-2-one (Norcamphor): Similar in structure but with a different ring size and reactivity.

    Bicyclo[3.3.1]nonan-9-one: Another bicyclic ketone with a larger ring system.

The uniqueness of this compound lies in its specific ring size and the resulting strain, which influences its reactivity and applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 1,2,3,4,5,6-hexahydropentalen-1-one can be achieved through a Diels-Alder reaction followed by a retro-Diels-Alder reaction.", "Starting Materials": [ "Cyclopentadiene", "Maleic anhydride", "Sodium acetate", "Acetic acid", "Methanol" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with maleic anhydride in the presence of sodium acetate as a catalyst to form the Diels-Alder adduct.", "Step 2: The Diels-Alder adduct is then subjected to a retro-Diels-Alder reaction in the presence of acetic acid and methanol to yield 1,2,3,4,5,6-hexahydropentalen-1-one." ] }

CAS No.

10515-92-1

Molecular Formula

C8H10O

Molecular Weight

122.2

Purity

95

Origin of Product

United States

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